molecular formula C18H26O4 B14008678 Diethyl(1-phenylpentyl)propanedioate CAS No. 5447-69-8

Diethyl(1-phenylpentyl)propanedioate

Cat. No.: B14008678
CAS No.: 5447-69-8
M. Wt: 306.4 g/mol
InChI Key: KVRXSCFFVPWRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(1-phenylpentyl)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming the enolate ion. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 1-bromo-1-phenylpentane, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl(1-phenylpentyl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl and pentyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Diethyl(1-phenylpentyl)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(1-phenylpentyl)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The phenyl and pentyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and interaction with hydrophobic sites.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with two ethyl groups attached to the propanedioate moiety.

    Diethyl phenylmalonate: Contains a phenyl group directly attached to the propanedioate moiety.

    Diethyl pentylmalonate: Contains a pentyl group attached to the propanedioate moiety.

Uniqueness

Diethyl(1-phenylpentyl)propanedioate is unique due to the presence of both phenyl and pentyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

5447-69-8

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-(1-phenylpentyl)propanedioate

InChI

InChI=1S/C18H26O4/c1-4-7-13-15(14-11-9-8-10-12-14)16(17(19)21-5-2)18(20)22-6-3/h8-12,15-16H,4-7,13H2,1-3H3

InChI Key

KVRXSCFFVPWRKR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.